BenchChemオンラインストアへようこそ!

HSP90/mTOR-IN-1

Hsp90 inhibition mTOR inhibition Dual inhibitor

HSP90/mTOR-IN-1 (compound 17o) is the preferred tool compound for simultaneous Hsp90 and mTOR dual inhibition in bladder cancer research. Its rationally designed thieno[2,3-d]pyrimidine scaffold achieves functional co-targeting not replicated by the simple combination of AUY-922 and PI-103. Validated in SW780 and J82 bladder cancer cell lines with defined IC50 values (Hsp90: 69 nM; mTOR: 29 nM) and significant oral in vivo efficacy in J82 xenograft models. Induces both apoptosis and autophagy via selective pathway blockade. Essential positive control and benchmark for next-generation thieno[2,3-d]pyrimidine-based dual inhibitor programs.

Molecular Formula C36H34ClFN6O5S
Molecular Weight 717.2 g/mol
Cat. No. B14898222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHSP90/mTOR-IN-1
Molecular FormulaC36H34ClFN6O5S
Molecular Weight717.2 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1O)O)C(=O)N2CCC3=C(C2)SC4=NC(=NC(=C34)N5CCOCC5)C6=CC=C(C=C6)NC(=O)NC7=CC(=C(C=C7)F)Cl
InChIInChI=1S/C36H34ClFN6O5S/c1-19(2)24-16-25(29(46)17-28(24)45)35(47)44-10-9-23-30(18-44)50-34-31(23)33(43-11-13-49-14-12-43)41-32(42-34)20-3-5-21(6-4-20)39-36(48)40-22-7-8-27(38)26(37)15-22/h3-8,15-17,19,45-46H,9-14,18H2,1-2H3,(H2,39,40,48)
InChIKeyATLXJJAEFPYDCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSP90/mTOR-IN-1: A Dual Hsp90/mTOR Inhibitor with Defined IC50 Values for Targeted Oncology Research


HSP90/mTOR-IN-1 (also known as compound 17o) is a thieno[2,3-d]pyrimidine derivative designed as a dual inhibitor of heat shock protein 90 (Hsp90) and mammalian target of rapamycin (mTOR) [1]. This compound is characterized by its potent, orally active, and selective dual inhibition profile, which has been validated in enzymatic assays and cell-based models, particularly in bladder cancer cell lines such as SW780 and J82 [1].

Why Generic Hsp90 or mTOR Inhibitors Cannot Substitute for HSP90/mTOR-IN-1 in Dual-Pathway Inhibition Studies


The therapeutic strategy of targeting either Hsp90 or mTOR in isolation is often undermined by compensatory pathway activation and resistance mechanisms. Single-agent Hsp90 inhibitors can induce the anti-apoptotic chaperone Hsp70, while mTOR inhibitors can trigger feedback activation of PI3K/AKT signaling [1]. HSP90/mTOR-IN-1 addresses this challenge through its rationally designed dual inhibition, which simultaneously suppresses both oncogenic nodes, a functional profile not replicated by the simple combination of a pan-Hsp90 inhibitor (e.g., AUY-922) and an mTOR inhibitor (e.g., PI-103) due to differences in pharmacokinetics, cellular uptake, and target engagement [1].

HSP90/mTOR-IN-1 Quantitative Differentiation: Head-to-Head Comparisons with Analogs and Class References


Dual Target Potency: HSP90/mTOR-IN-1 Exhibits Balanced Nanomolar Inhibition of Hsp90 and mTOR

HSP90/mTOR-IN-1 demonstrates a balanced dual-inhibitory profile with IC50 values of 69 nM for Hsp90 and 29 nM for mTOR in cell-free enzymatic assays. This dual potency distinguishes it from single-target reference compounds, such as the selective Hsp90 inhibitor AUY-922 (IC50: 13 nM for Hsp90α, no significant mTOR activity) and the PI3K/mTOR inhibitor PI-103 (IC50: 20 nM for mTOR, negligible Hsp90 activity) [1].

Hsp90 inhibition mTOR inhibition Dual inhibitor Enzymatic assay

Superior Antiproliferative Activity: HSP90/mTOR-IN-1 is the Most Potent Analog in Its Chemical Series

Among a novel class of thieno[2,3-d]pyrimidine derivatives, HSP90/mTOR-IN-1 (compound 17o) was identified as the most potent inhibitor of SW780 bladder cancer cell proliferation. While the study reported that most compounds demonstrated 'good to moderate' inhibitory activities, compound 17o was explicitly singled out for its 'remarkable' efficacy in suppressing SW780 cell growth [1].

Bladder cancer Antiproliferative SW780 cells Structure-activity relationship

Mechanistic Differentiation: HSP90/mTOR-IN-1 Uniquely Induces Apoptosis and Autophagy via Selective Dual Inhibition

HSP90/mTOR-IN-1 induces both apoptosis and autophagy in SW780 bladder cancer cells. Treatment with 0.2 μM and 0.5 μM of the compound for 24 hours resulted in total apoptotic cell percentages of 12.4% and 16.5%, respectively, and a marked increase in autophagosome formation [1]. This dual mechanism is attributed to the compound's selective inhibition of Hsp90 and mTOR, leading to over-activation of the PI3K/AKT/mTOR pathway, a phenomenon not observed with single-target inhibitors [1].

Apoptosis Autophagy PI3K/AKT/mTOR pathway Mechanism of action

In Vivo Efficacy: Oral HSP90/mTOR-IN-1 Demonstrates Significant Tumor Growth Inhibition in Bladder Cancer Xenografts

In a subcutaneous J82 bladder cancer xenograft model, oral administration of HSP90/mTOR-IN-1 at 30 mg/kg for 17 days resulted in 'dramatically superior tumor growth inhibition' without causing significant weight loss in the animals [1]. This in vivo efficacy contrasts with the limited benefit observed for some single-target Hsp90 inhibitors like ganetespib in certain xenograft models [2].

In vivo efficacy Xenograft model Oral bioavailability Bladder cancer

Optimal Research and Preclinical Application Scenarios for HSP90/mTOR-IN-1


Investigating Dual Hsp90/mTOR Inhibition in Bladder Cancer Models

HSP90/mTOR-IN-1 is the preferred tool compound for studies aiming to simultaneously inhibit both Hsp90 and mTOR in bladder cancer. Its validated potency against SW780 and J82 cell lines and its significant in vivo efficacy in a J82 xenograft model make it ideal for elucidating the therapeutic potential of dual-pathway blockade in urothelial carcinomas [1].

Mechanistic Studies of Apoptosis and Autophagy Crosstalk

The compound's unique ability to induce both apoptosis and autophagy via selective Hsp90 and mTOR inhibition [1] makes it a valuable reagent for dissecting the molecular interplay between these two cell death pathways. Researchers can use HSP90/mTOR-IN-1 to study how over-activation of the PI3K/AKT/mTOR pathway contributes to these processes.

Benchmarking Novel Dual Inhibitors in Structure-Activity Relationship (SAR) Campaigns

As the most potent compound identified in its chemical series [1], HSP90/mTOR-IN-1 serves as an essential positive control and benchmark for medicinal chemistry programs developing next-generation thieno[2,3-d]pyrimidine-based dual inhibitors. Its defined IC50 values and in vivo profile provide a clear standard for comparison.

Preclinical Proof-of-Concept for Oral Dual-Target Therapies

Given its oral bioavailability and significant anti-tumor activity without notable toxicity in xenograft models [1], HSP90/mTOR-IN-1 is a suitable candidate for preclinical studies designed to evaluate the feasibility and efficacy of oral, dual Hsp90/mTOR-targeted regimens in oncology.

Quote Request

Request a Quote for HSP90/mTOR-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.